molecular formula C8H12F3NO3 B13339357 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid

Cat. No.: B13339357
M. Wt: 227.18 g/mol
InChI Key: BXSSTKRYIDBRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid is a synthetic compound primarily used in scientific research. It features a unique azetidine ring substituted with a methoxy and trifluoromethyl group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the addition of NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions involving azetidine derivatives.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxy-3-(trifluoromethyl)azetidine): Similar structure but lacks the propanoic acid group.

    3-(Trifluoromethyl)azetidine: Lacks the methoxy group.

    3-(Methoxy)azetidine: Lacks the trifluoromethyl group.

Uniqueness

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid is unique due to the combination of the methoxy and trifluoromethyl groups on the azetidine ring, along with the propanoic acid moiety

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-15-7(8(9,10)11)4-12(5-7)3-2-6(13)14/h2-5H2,1H3,(H,13,14)

InChI Key

BXSSTKRYIDBRSP-UHFFFAOYSA-N

Canonical SMILES

COC1(CN(C1)CCC(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.